N-(2,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
Overview
Description
N-(2,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.16779360 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectroscopic Studies
Structural studies of Tinuvin P analogs, including compounds structurally similar to "N-(2,4-dimethylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide," have focused on understanding molecular conformations and interactions. These studies employ techniques like NMR and X-ray diffraction to elucidate the chemical and physical properties of such compounds, which are critical for developing advanced materials and understanding their stability under various conditions (Claramunt et al., 2007).
Polymorph Characterization
The characterization of polymorphs, as seen in studies on mefenamic acid and related compounds, involves the use of vibrational spectroscopy (IR and Raman) and solid-state NMR. These methodologies are pivotal in identifying different crystalline forms of a compound, which can significantly affect its physical properties and technological applications (Cunha et al., 2014).
Advanced Polymeric Materials
Research into ortho-linked polyamides and similar polymers, derived from ethers and amine-based compounds, demonstrates significant advancements in materials science. These materials exhibit exceptional thermal stability, solubility, and mechanical properties, making them suitable for high-performance applications, such as in electronics, coatings, and advanced composites (Hsiao et al., 2000).
Insecticidal Applications
Compounds structurally related to "this compound" have shown potential in developing new insecticidal agents. For example, flubendiamide demonstrates strong activity against lepidopterous pests, indicating the role of such compounds in agricultural pest management (Tohnishi et al., 2005).
Polyamide-imides and Thermal Properties
The synthesis and characterization of new polyamide-imides containing pendent groups highlight the importance of such research in developing materials with high glass transition temperatures. These materials are crucial for applications requiring high thermal resistance and mechanical stability, further extending the utility of compounds related to "this compound" in the materials science domain (Liaw & Liaw, 2001).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(oxolan-2-ylmethoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-5-10-19(15(2)12-14)21-20(22)16-6-8-17(9-7-16)24-13-18-4-3-11-23-18/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQGMRIRQJIKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.